5-Bromopyridazin-4-amine
Overview
Description
5-Bromopyridazin-4-amine: is a heterocyclic organic compound with the molecular formula C4H4BrN3 . It is a derivative of pyridazine, featuring a bromine atom at the 5-position and an amino group at the 4-position of the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyridazin-4-amine typically involves the bromination of pyridazine derivatives. One common method includes the reaction of pyridazine with bromine in the presence of a catalyst or under specific conditions to introduce the bromine atom at the desired position . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and scalable methods to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromopyridazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Coupling Reactions: It can engage in coupling reactions to form more complex molecules, often used in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry: 5-Bromopyridazin-4-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry: The compound is also utilized in the development of advanced materials, including polymers and dyes, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 5-Bromopyridazin-4-amine in biological systems involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to therapeutic effects. For instance, it could inhibit inflammatory mediators or disrupt microbial cell functions, contributing to its potential as an anti-inflammatory or antimicrobial agent .
Comparison with Similar Compounds
- 4-Amino-5-bromopyridazine
- 5-Bromo-4-pyridazinamine
- 4-Pyridazinamine, 5-bromo-
Comparison: Compared to these similar compounds, 5-Bromopyridazin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the bromine atom and the amino group in specific positions allows for distinct interactions in chemical reactions and biological systems .
Biological Activity
5-Bromopyridazin-4-amine, a heterocyclic compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a bromine atom at the 5-position and an amino group at the 4-position of the pyridazine ring. The structural features of this compound contribute to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C4H4BrN3 |
Molecular Weight | 190.00 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act by inhibiting enzymes or receptors involved in various pathways, contributing to its potential therapeutic effects:
- Antimicrobial Activity : The compound may disrupt microbial cell functions, leading to cell death.
- Anticancer Activity : It can inhibit the proliferation of cancer cells by targeting signaling pathways involved in tumor growth.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of this compound can inhibit bacterial growth effectively.
Case Study : A study evaluated several derivatives of this compound for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents.
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.
Research Findings :
- A study demonstrated that this compound significantly inhibited the growth of HeLa cells (cervical cancer) with an IC50 value indicating effective cytotoxicity .
- Another investigation highlighted its activity against multiple cancer types, including breast and lung cancers, suggesting a broad-spectrum anticancer effect .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | High | High |
5-Chloropyridazin-4-amine | Moderate | Moderate |
Pyridazin-4-ol | Low | Low |
The presence of the bromine atom in this compound enhances its reactivity compared to chlorinated or unsubstituted analogs, contributing to its superior biological activities.
Properties
IUPAC Name |
5-bromopyridazin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3/c5-3-1-7-8-2-4(3)6/h1-2H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXLLQKHVRNCCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733480 | |
Record name | 5-Bromopyridazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55928-90-0 | |
Record name | 5-Bromopyridazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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